Clobenzorex hydrochloride

Overview

Description

Clobenzorex hydrochloride is a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant and is legally distributed in Mexico under the trade name Asenlix . Chemically, it is an N-substituted amphetamine prodrug that is metabolized into 4-hydroxyclobenzorex and dextroamphetamine after ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clobenzorex hydrochloride typically involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride . Another method involves the use of acid chloride and reduction of the amide with lithium aluminium hydride .

Industrial Production Methods: In commercial production, clobenzorex is supplied as the hydrochloride salt in green-tinted capsules . The industrial synthesis follows similar routes as the laboratory methods but on a larger scale, ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Clobenzorex hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: The Schiff base intermediate is reduced to form clobenzorex.

Substitution: The chlorobenzyl group can undergo substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often used.

Major Products Formed:

4-Hydroxyclobenzorex: A primary metabolite formed through oxidation.

Dextroamphetamine: Formed through metabolic pathways.

Scientific Research Applications

Pharmacological Profile

Clobenzorex hydrochloride is classified as an anorectic agent, functioning primarily by stimulating the central nervous system. Upon administration, it promotes the release of neurotransmitters such as norepinephrine and dopamine, which are crucial in regulating appetite and mood. The drug is metabolized into 4-hydroxyclobenzorex and dextroamphetamine, contributing to its appetite-suppressing effects .

Scientific Research Applications

This compound has been utilized in various research contexts:

- Obesity Management : Investigated for its efficacy as an appetite suppressant in clinical settings.

- Cardiovascular Studies : Explored for its vasorelaxant effects and implications for cardiovascular health, particularly in obese patients .

- Neurochemical Research : Studied for its impact on motor behavior and neurochemical processes, providing insights into its potential side effects and benefits.

- Analytical Chemistry : Used as a reference standard for detecting amphetamines in various analytical methods.

Drug-Induced Liver Injury

A notable case study documented an instance of drug-induced liver injury associated with clobenzorex use. This emphasizes the importance of monitoring liver function in patients prescribed this medication .

Chronic Use Effects

Research indicates that chronic administration of clobenzorex can lead to tolerance development similar to other stimulant medications. This highlights potential risks for dependency and adverse side effects associated with prolonged use .

Neurotransmitter Effects

The following table summarizes the effects of clobenzorex on neurotransmitter levels:

| Neurotransmitter | Effect |

|---|---|

| Norepinephrine | Increased release |

| Dopamine | Increased release |

Metabolic Profile

Research has shown that clobenzorex is metabolized into dextroamphetamine, which is responsible for its anorectic effects. The following metabolic profile was observed following administration:

| Compound | Peak Concentration (ng/mL) | Time to Peak (hours) |

|---|---|---|

| Clobenzorex | 8 to 47 | 0.5 to 2 |

| Amphetamine | 2900 to 4700 | 82 to 168 |

Peripheral Lipolytic Activity

Clobenzorex has demonstrated peripheral lipolytic activity, influencing lipid metabolism positively. The following table illustrates changes in lipid profiles post-treatment:

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |

|---|---|---|---|

| HDL Cholesterol | 42.0 | 55.6 | 0.01 |

| Free Fatty Acids | 0.461 | 1.009 | 0.01 |

Mechanism of Action

Clobenzorex hydrochloride acts as a central nervous system stimulant. It suppresses appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety. The compound is metabolized into dextroamphetamine, which further enhances its stimulant effects .

Comparison with Similar Compounds

Amphetamine: Shares structural similarities and stimulant effects.

Methamphetamine: Another stimulant with a similar mechanism of action.

Phentermine: Used as an appetite suppressant with a similar chemical structure.

Uniqueness: Clobenzorex hydrochloride is unique in its specific metabolic pathway, primarily converting into 4-hydroxyclobenzorex and dextroamphetamine . This distinct metabolism differentiates it from other amphetamines, providing a unique profile of effects and applications.

Biological Activity

Clobenzorex hydrochloride is a pharmacological agent primarily utilized for the management of obesity. Its biological activity is predominantly linked to its effects on neurotransmitter systems, metabolic pathways, and potential side effects. This article delves into the various aspects of clobenzorex's biological activity, supported by empirical data and case studies.

This compound functions similarly to amphetamines by stimulating the central nervous system. It enhances the release of norepinephrine and dopamine, neurotransmitters that are crucial in regulating appetite and mood. This stimulation leads to increased feelings of satiety and reduced hunger, thereby assisting in weight management .

Table 1: Neurotransmitter Effects of Clobenzorex

| Neurotransmitter | Effect |

|---|---|

| Norepinephrine | Increased release |

| Dopamine | Increased release |

Metabolic Conversion

Research indicates that clobenzorex is metabolized into d-amphetamine, which is responsible for its anorectic effects. A study involving five subjects showed that after administration of 30 mg of clobenzorex, peak concentrations of amphetamine were significantly higher than those of clobenzorex itself, suggesting that the metabolic conversion plays a critical role in its efficacy .

Table 2: Metabolic Profile Following Clobenzorex Administration

| Compound | Peak Concentration (ng/mL) | Time to Peak (hours) |

|---|---|---|

| Clobenzorex | 8 to 47 | 50 to 120 |

| Amphetamine | 2900 to 4700 | 82 to 168 |

Peripheral Lipolytic Activity

In addition to its central effects, clobenzorex has demonstrated peripheral lipolytic activity. A study reported significant increases in high-density lipoprotein (HDL) cholesterol and free fatty acids (FFAs) in subjects treated with clobenzorex compared to a placebo group. This suggests that clobenzorex may aid in fat metabolism as well .

Table 3: Lipid Profile Changes with Clobenzorex Treatment

| Parameter | Baseline (mg/dL or mMol/L) | Post-Treatment (mg/dL or mMol/L) | p-value |

|---|---|---|---|

| HDL Cholesterol | 42.0 | 55.6 | 0.01 |

| FFAs | 0.461 | 1.009 | 0.01 |

| Glycerol | 0.123 | 0.170 | 0.01 |

Vascular Effects

Clobenzorex exhibits vasorelaxant properties through an endothelium-dependent mechanism, which involves the stimulation of nitric oxide (NO) pathways. Studies using rat aortic rings have shown that clobenzorex induces vasorelaxation, which is crucial for cardiovascular health, especially in obese patients who may be at risk for hypertension .

Case Studies

- Case of Drug-Induced Liver Injury : A documented case highlighted drug-induced liver injury associated with clobenzorex use, emphasizing the need for monitoring liver function in patients undergoing treatment with this compound .

- Chronic Use Effects : Research on chronic administration revealed that prolonged exposure to clobenzorex can lead to tolerance development similar to that seen with other amphetamines, indicating potential risks for dependency and adverse effects .

Q & A

Basic Research Questions

Q. What are the pharmacokinetic differences between immediate-release and slow-release formulations of clobenzorex hydrochloride, and how do they influence experimental design?

- Methodological Answer: A randomized study comparing 30 mg immediate-release (b.i.d.) and 60 mg slow-release (once daily) formulations in obese patients (BMI >27 kg/m²) demonstrated that slow-release formulations exhibit a reduced peak plasma concentration (Cmax), prolonged time to Cmax (tmax), and increased half-life. Despite lower plasma levels, both formulations showed comparable weight reduction over four weeks. Researchers should use crossover designs to minimize inter-individual variability and employ HPLC-MS/MS for precise plasma concentration measurements .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Methodological Answer: HPLC-MS/MS is the gold standard due to its sensitivity and specificity. Key parameters include:

- Column: Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile Phase: Methanol/water or acetonitrile/ammonium formate gradients.

- Validation: Linear calibration curves (1–50 ng/mL), recovery rates >95%, and intraday/interday precision (RSD <10%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow engineering controls (ventilation in confined spaces), personal protective equipment (PPE: gloves, goggles), and hygiene practices (no eating/drinking in labs). Contaminated clothing must be decontaminated before reuse. Respiratory protection is required if airborne concentrations exceed exposure limits .

Q. What is the primary mechanism of clobenzorex’s anorexigenic effect, and how can it be experimentally validated?

- Methodological Answer: Clobenzorex increases hypothalamic noradrenaline levels, activating α-4 and β-1 adrenergic receptors to suppress appetite. Validate via in vivo microdialysis in rodent models to measure noradrenaline release or receptor knockout studies to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported half-life variability (1–17 hours) of this compound?

- Methodological Answer: Conduct population pharmacokinetic studies to identify covariates (e.g., genetic polymorphisms in CYP2D6, renal function). Use nonlinear mixed-effects modeling (NONMEM) to assess variability sources and stratify patients by metabolic profiles .

Q. What experimental models are suitable for studying clobenzorex’s vasorelaxant effects, and what mechanistic insights do they provide?

- Methodological Answer: Use rat aortic rings pre-contracted with phenylephrine. Inhibitors (e.g., L-NAME for nitric oxide synthase, ODQ for soluble guanylate cyclase) reveal the NO/cGMP/PKG pathway’s role. Blockade of Ca²⁺-activated K⁺ channels (apamin/charybdotoxin) confirms their contribution to vasodilation .

Q. How does clobenzorex’s metabolic pathway influence its pharmacokinetics and potential drug-drug interactions?

- Methodological Answer: Clobenzorex is metabolized to 4-hydroxyclobenzorex via CYP450 enzymes. Use in vitro hepatocyte or microsomal assays to identify specific isoforms (e.g., CYP2D6). Co-administer selective inhibitors (e.g., quinidine for CYP2D6) to assess metabolite formation and clearance changes .

Q. What strategies can mitigate the abuse potential of clobenzorex while maintaining therapeutic efficacy?

- Methodological Answer: Develop prodrugs with delayed hydrolysis or incorporate abuse-deterrent polymers in formulations. Conduct forced-swim tests or conditioned place preference assays in rodents to compare reward-related behaviors between formulations .

Q. How does clobenzorex’s protein binding (15–30%) impact its pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- Methodological Answer: Use equilibrium dialysis to measure unbound drug fractions in plasma. Correlate free drug concentrations with pharmacodynamic endpoints (e.g., appetite suppression) to refine dosing regimens. Adjust for hypoalbuminemia in obese patients .

Q. What novel formulation approaches could optimize clobenzorex’s therapeutic index?

- Methodological Answer: Test nanoparticle-based delivery systems to enhance bioavailability and reduce peak-trough fluctuations. Compare in vivo absorption profiles (AUC, Cmax) and side effect incidence (e.g., cardiovascular stimulation) against conventional formulations .

Properties

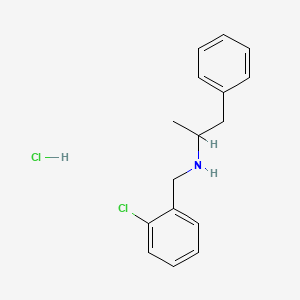

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTCUURTJCZRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1048649-80-4 | |

| Record name | Benzeneethanamine, N-[(2-chlorophenyl)methyl]-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048649-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046145 | |

| Record name | Clobenzorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-53-8 | |

| Record name | Clobenzorex hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenzorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-(o-chlorobenzyl)-α-methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.